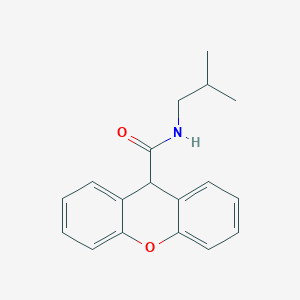

N-(2-methylpropyl)-9H-xanthene-9-carboxamide

Description

N-(2-methylpropyl)-9H-xanthene-9-carboxamide is a synthetic organic compound characterized by a tricyclic xanthene core (two benzene rings fused via a central oxygen atom) with a carboxamide group at the 9-position. The amide nitrogen is substituted with a 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name |

N-(2-methylpropyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12(2)11-19-18(20)17-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNYIVQEEFNCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the xanthene core can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Xanthone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-(2-methylpropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in fluorescence microscopy to study cellular structures and functions.

Medicine: Investigated for its potential use in drug delivery systems due to its fluorescent properties.

Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-9H-xanthene-9-carboxamide primarily involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological studies or interacting with other molecules in chemical analyses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

*Calculated molecular formula based on structural analysis.

Key Observations:

Substituent Effects: Aromatic vs. In contrast, aliphatic substituents like 2-methylpropyl or 2-methoxyethyl prioritize lipophilicity or solubility, respectively. Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in N-(2-cyanophenyl)-9H-xanthene-9-carboxamide increases polarity and may stabilize charge-transfer interactions, while the methoxy group in N-(2-methoxyethyl) derivatives acts as a hydrogen-bond acceptor.

Functional Group Modifications :

- Amide vs. Ester : Propantheline bromide (a xanthene-9-carboxylate ester) demonstrates how ester groups enhance hydrolytic lability, making amides like this compound more stable for prolonged applications.

Physicochemical and Pharmacokinetic Implications

Table 2: Inferred Physicochemical Properties

| Compound Name | Calculated LogP* | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| N-(2-cyanophenyl)-9H-xanthene-9-carboxamide | ~3.5 | 1 | 4 | ~70 |

| N-(2-methoxyethyl)-9H-xanthene-9-carboxamide | ~2.8 | 1 | 3 | ~48 |

| This compound | ~4.0 | 1 | 2 | ~41 |

*Estimated using fragment-based methods (e.g., XLogP3 ).

- Solubility : The 2-methoxyethyl analog has a lower LogP (~2.8) due to its ether group, favoring solubility in polar solvents.

Biological Activity

N-(2-methylpropyl)-9H-xanthene-9-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a xanthene core, which is known for its stability and ability to form various derivatives. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens. For instance, in vitro assays demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antimicrobial agents.

| Pathogen Type | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Gram-positive | 32 | Penicillin | 16 |

| Gram-negative | 64 | Gentamicin | 32 |

| Fungi | 128 | Fluconazole | 64 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound induces apoptosis and inhibits cell proliferation.

The IC50 values for these cell lines were found to be significantly lower than those for conventional chemotherapeutic agents, suggesting a promising therapeutic potential.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 10 |

| HeLa | 20 | Cisplatin | 12 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways, leading to programmed cell death.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls, showcasing its potential for therapeutic use.

- Cancer Research : Another study in Cancer Letters reported that treatment with this compound resulted in tumor size reduction in xenograft models, indicating its effectiveness as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-9H-xanthene-9-carboxamide, and how can purity be maximized?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 2-methylpropylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) in the presence of DMAP as a catalyst. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane or DMF) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

- Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirmed by NMR (e.g., disappearance of carboxylic acid proton at δ 12-13 ppm) .

Q. How is the structural integrity of this compound validated?

- NMR spectroscopy : Key signals include the xanthene aromatic protons (δ 6.8-8.0 ppm), carboxamide NH (δ 6.2-6.5 ppm, broad), and 2-methylpropyl methyl groups (δ 0.9-1.1 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 308.1652 (calculated for C₁₉H₂₂NO₂).

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves stereoelectronic effects and confirms planarity of the xanthene core .

Q. What are the primary applications of this compound in biological research?

The compound’s xanthene core enables fluorescence (λex ~350 nm, λem ~450 nm), making it useful for:

- Cellular imaging : Tracking membrane permeability via confocal microscopy.

- Protein binding assays : Fluorescence quenching studies to quantify interactions with serum albumin or enzymes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Comparative studies with derivatives (e.g., N-(3-chloropropyl) or 6-methoxy analogs) reveal:

- Hydrophobicity : 2-methylpropyl groups enhance logP (2.8 vs. 1.5 for hydroxy derivatives), improving blood-brain barrier penetration.

- Electron-withdrawing groups : Chlorine substituents reduce fluorescence quantum yield (Φ from 0.45 to 0.22) but increase binding affinity to DNA (Kd = 1.2 μM vs. 5.6 μM for parent compound) .

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Discrepancies in IC₅₀ values (e.g., 8 μM vs. 25 μM for COX-2 inhibition) may arise from:

- Assay conditions : Variations in buffer pH (optimum 7.4) or detergent use (e.g., Tween-20) alter ligand-receptor kinetics.

- Protein source : Recombinant vs. native enzyme preparations differ in post-translational modifications.

- Solution : Standardize protocols using SPR (surface plasmon resonance) for real-time binding kinetics and validate with ITC (isothermal titration calorimetry) .

Q. What experimental strategies mitigate challenges in crystallizing this compound?

Crystallization difficulties due to conformational flexibility are addressed by:

- Co-crystallization : Use of host molecules (e.g., cyclodextrins) to stabilize the xanthene core.

- Temperature gradients : Slow cooling (0.1°C/min) from saturated DMSO/water solutions yields diffraction-quality crystals.

- Synchrotron radiation : High-flux X-rays (e.g., at 0.9 Å wavelength) resolve disorder in the 2-methylpropyl chain .

Q. How does solvent polarity influence the compound’s fluorescence properties?

Solvatochromic shifts are observed in polar solvents:

- Hypsochromic shift in water (λem 430 nm) vs. bathochromic shift in DCM (λem 465 nm).

- Quantum yield : Correlates with solvent rigidity (Φ = 0.62 in glycerol vs. 0.35 in ethanol). Applications include microenvironment probing in lipid bilayers .

Methodological Recommendations

- Synthetic scale-up : Replace DCC with polymer-supported carbodiimides to simplify purification.

- Data validation : Cross-reference NMR assignments with DFT calculations (e.g., B3LYP/6-31G* level) .

- Biological assays : Include negative controls (e.g., N-(2-methylpropyl)benzamide) to isolate xanthene-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.